molecular formula C16H18ClNO2 B555325 L-Phenylalanine benzyl ester hydrochloride CAS No. 2462-32-0

L-Phenylalanine benzyl ester hydrochloride

Cat. No.: B555325
CAS No.: 2462-32-0
M. Wt: 255,32*36,45 g/mole
InChI Key: CEXFHIYDTRNBJD-RSAXXLAASA-N
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Safety and Hazards

While specific safety and hazard information for L-Phenylalanine benzyl ester hydrochloride was not found, general safety measures for handling similar compounds include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound . In case of ingestion, immediate medical assistance should be sought .

Mechanism of Action

Target of Action

L-Phenylalanine benzyl ester hydrochloride, also known as H-Phe-OBzl.HCl, is a derivative of the amino acid phenylalanine

Mode of Action

The exact mode of action of H-Phe-OBzl.HCl is not well-documented. As an amino acid derivative, it may participate in protein synthesis or other biochemical reactions involving phenylalanine. It could potentially influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

The specific biochemical pathways affected by H-Phe-OBzlGiven its structure, it might be involved in the metabolism of phenylalanine or in peptide synthesis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of H-Phe-OBzlAs a soluble compound , it is likely to be well-absorbed and distributed in the body. Its metabolism and excretion would likely involve enzymatic processes that handle amino acids and their derivatives.

Result of Action

The molecular and cellular effects of H-Phe-OBzlIt is used as a reactant for the synthesis of l-isoserine derivatives as aminopeptidase n inhibitors and pf-04449913, a potent and orally bioavailable inhibitor of smoothened .

Action Environment

The action of H-Phe-OBzl.HCl may be influenced by various environmental factors. For instance, its solubility was found to be positively correlated with temperature . This suggests that temperature could impact its bioavailability and efficacy. Additionally, its stability and activity might be affected by pH, as is common with many biochemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Phenylalanine benzyl ester hydrochloride can be synthesized through the esterification of L-Phenylalanine with benzyl alcohol in the presence of a strong acid such as hydrochloric acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process includes the esterification reaction followed by purification steps such as distillation and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine benzyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

benzyl (2S)-2-amino-3-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;/h1-10,15H,11-12,17H2;1H/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXFHIYDTRNBJD-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2462-32-0
Record name L-Phenylalanine, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2462-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 3-phenyl-L-alaninate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.781
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is understanding the solubility of L-Phenylalanine benzyl ester hydrochloride important for pharmaceutical applications?

A1: Solubility plays a crucial role in pharmaceutical development. [] The solubility of a compound like this compound in various solvents directly impacts its dissolution rate, which in turn affects its bioavailability. [] A drug with poor solubility may exhibit slow dissolution, leading to reduced absorption and potentially lower efficacy. Understanding the solubility profile of this compound in different solvents, including binary systems, can aid in selecting suitable solvents for drug formulation and crystallization processes. [] This knowledge contributes to developing formulations that optimize drug release and improve the overall therapeutic outcome.

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